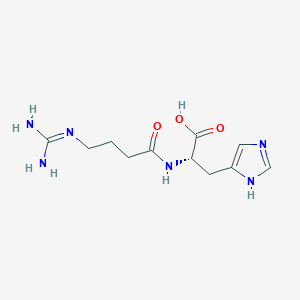

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid

Description

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a 4-guanidinobutanamido group at the second carbon and a 1H-imidazol-4-yl group at the third carbon. This compound is structurally analogous to bioactive peptides and enzyme inhibitors, particularly those targeting proteases or receptors involving histidine-like motifs.

Properties

Molecular Formula |

C11H18N6O3 |

|---|---|

Molecular Weight |

282.30 g/mol |

IUPAC Name |

(2S)-2-[4-(diaminomethylideneamino)butanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C11H18N6O3/c12-11(13)15-3-1-2-9(18)17-8(10(19)20)4-7-5-14-6-16-7/h5-6,8H,1-4H2,(H,14,16)(H,17,18)(H,19,20)(H4,12,13,15)/t8-/m0/s1 |

InChI Key |

XEFQNTPUSNMLFR-QMMMGPOBSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCN=C(N)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN=C(N)N |

Origin of Product |

United States |

Preparation Methods

Key Considerations

Stereochemistry Preservation:

Low-temperature conditions and careful control of reaction times are employed to minimize racemization during coupling.Purity Monitoring:

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the purity and confirm the structure of intermediates and the final product.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | (S)-Histidine or imidazole derivative | Starting material | Commercially available or synthesized |

| 2 | Trityl chloride or benzyl bromide, base (e.g., pyridine) | Protect imidazole nitrogen | Prevents side reactions |

| 3 | 4-Guanidinobutanoic acid, HATU or DCC, DIPEA, DMF | Activation and coupling | Efficient peptide bond formation |

| 4 | TFA or hydrogenolysis (Pd/C, H2) | Deprotection | Removes protecting groups |

| 5 | HPLC purification | Purification | Ensures high purity and stereochemical integrity |

Analytical Techniques for Characterization

NMR Spectroscopy:

Confirms the presence of guanidine and imidazole groups, stereochemistry, and amide bond formation. Guanidine N–H stretches appear in the 3200–3400 cm⁻¹ region in FT-IR, while amide I and II bands appear at 1640–1680 cm⁻¹ and 1530–1570 cm⁻¹, respectively.Mass Spectrometry:

Confirms molecular weight (approx. 282.30 g/mol) and molecular formula (C11H18N6O3).HPLC:

Used for purity assessment and to monitor reaction progress.

Industrial Production Considerations

Industrial synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid often employs batch reactors or continuous flow systems to optimize yield and purity. The choice depends on scale, cost, and desired product specifications. Continuous flow methods can offer better control over reaction parameters and reduce racemization risks.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | (S)-Histidine or imidazole derivative |

| Key Functional Group Introduced | Guanidinobutanamido moiety |

| Protecting Groups | Trityl, benzyl |

| Coupling Agents | HATU, DCC |

| Solvents | DMF, DMSO (for stock solutions) |

| Deprotection | TFA, hydrogenolysis |

| Purification | HPLC |

| Analytical Methods | NMR, FT-IR, MS, HPLC |

| Molecular Weight | 282.30 g/mol |

| Molecular Formula | C11H18N6O3 |

Research Findings and Optimization Notes

Avoiding Racemization:

Studies emphasize maintaining low temperatures during coupling and using mild bases to preserve the (S)-configuration.Yield Optimization:

Using HATU as a coupling agent generally provides higher yields and fewer side products compared to DCC.Purity Control:

Multiple chromatographic steps may be necessary to remove side products and unreacted starting materials.Spectroscopic Confirmation: FT-IR and NMR data are critical for confirming the successful formation of the amide bond and the presence of guanidine and imidazole groups.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The guanidine group can be reduced to form different derivatives.

Substitution: Both the imidazole and guanidine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce guanidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of imidazole-containing compounds exhibit promising anticancer properties. For instance, compounds structurally related to (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study reported the synthesis of propanamide derivatives bearing imidazole moieties, which demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity compared to standard drugs like doxorubicin .

Case Study:

In a study published in the Tropical Journal of Pharmaceutical Research, several imidazole derivatives were tested for their anticancer activity. The results showed that specific compounds had low IC50 values, suggesting they could serve as effective anticancer agents .

Biochemical Applications

2.1 Enzyme Inhibition

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The inhibition of this enzyme can lead to reduced blood sugar levels, making such compounds valuable in diabetes research.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | α-Glucosidase | 20.12 ± 6.20 | |

| Compound B | α-Glucosidase | 10.84 ± 4.20 | |

| Compound C | α-Glucosidase | 24.57 ± 1.62 |

Neuropharmacological Applications

3.1 Neuroprotective Effects

The imidazole ring in (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is known for its neuroprotective properties. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study:

A study highlighted the neuroprotective effects of imidazole derivatives in models of oxidative stress-induced neuronal damage. These compounds were shown to significantly reduce cell death and improve cell viability .

Synthesis and Structural Studies

4.1 Synthetic Pathways

The synthesis of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves several steps starting from readily available precursors. The synthetic routes often include the formation of guanidine derivatives and subsequent coupling reactions with imidazole-containing acids.

Data Table: Synthetic Routes

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Guanidine + Butyric Acid | Reflux | Guanidinobutanoic Acid |

| 2 | Guanidinobutanoic Acid + Imidazole Derivative | Coupling Reaction | (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic Acid |

Mechanism of Action

The mechanism of action of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds, while the imidazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The biological and chemical properties of (S)-2-(4-guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can be contextualized by comparing it to structurally related compounds (Table 1):

Table 1: Structural and Functional Comparisons of Key Analogues

Key Differences in Bioactivity and Mechanism

- Guanidine vs. Amino Groups: The guanidine group in the target compound enhances basicity (pKa ~13) compared to the amino group in (S)-2-(4-aminobutanamido)-3-(1H-imidazol-4-yl)propanoic acid (pKa ~10.5). This difference likely improves interactions with anionic residues in enzymes or nucleic acids .

- Anticancer Activity : Derivatives with bulky aromatic groups (e.g., 4-hydroxyphenyl) or succinic acid show higher cytotoxicity than imidazole-only variants. For example, succinic acid derivatives achieved IC₅₀ values of 15–25 µM against breast cancer cell lines, whereas the glycine-histidine hybrid (Gly-His) showed moderate activity (IC₅₀: ~20 µM) .

- Antimicrobial Specificity: The 3-(1H-imidazol-4-yl)propanoic acid scaffold itself exhibits broad-spectrum activity, but substitution with methylpentanoic acid or hydroxy groups enhances potency against A. flavus and C. albicans .

Biological Activity

(S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid, also known as a derivative of imidazole and guanidine, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 21438-60-8 |

| Molecular Formula | C9H14N4O4 |

| Molecular Weight | 242.23 g/mol |

| IUPAC Name | (S)-2-(4-guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid |

The biological activity of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is primarily attributed to its ability to interact with various biological targets:

- Protein Kinase Inhibition : The compound has been shown to inhibit several protein kinases, which are crucial for signal transduction pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

Therapeutic Applications

The compound's diverse biological activities suggest potential therapeutic applications in various fields:

- Cancer Therapy : Due to its ability to inhibit specific kinases involved in tumor growth, it is being investigated as a potential anticancer agent.

- Infectious Diseases : Its antimicrobial properties make it a candidate for treating infections caused by resistant strains of bacteria.

- Inflammatory Disorders : The anti-inflammatory effects position it as a possible treatment for conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

-

Cancer Cell Proliferation :

- In vitro assays revealed that treatment with (S)-2-(4-Guanidinobutanamido)-3-(1H-imidazol-4-yl)propanoic acid resulted in a dose-dependent reduction in the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

-

Inflammation Models :

- Animal models of induced inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Q. What synthetic strategies are effective for introducing the guanidinobutaneamide group into histidine derivatives while preserving stereochemistry?

Methodological Answer: The guanidinobutaneamide group can be introduced via sequential peptide coupling reactions. For example:

- Step 1: Protect the imidazole ring of histidine using trityl or benzyl groups to prevent side reactions during synthesis .

- Step 2: Activate the carboxyl group of 4-guanidinobutanoic acid using coupling agents like HATU or DCC.

- Step 3: Couple the activated acid to the α-amino group of (S)-histidine under basic conditions (e.g., DIPEA in DMF).

- Step 4: Deprotect the imidazole ring using TFA or hydrogenolysis.

Key challenges include avoiding racemization (use low-temperature conditions) and ensuring high-purity intermediates (HPLC monitoring).

Q. What spectroscopic techniques are critical for characterizing the guanidinobutaneamide moiety?

Methodological Answer:

Q. How does the guanidinobutaneamide group influence enzyme inhibition compared to other histidine derivatives?

Methodological Answer: The guanidine group enhances binding to negatively charged enzyme active sites (e.g., proteases) via strong hydrogen bonds and ionic interactions. Comparative studies can be conducted using:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to target enzymes like trypsin.

- Kinetic Assays: Compare inhibition constants (Ki) of the guanidinobutaneamide derivative versus unmodified histidine analogs.

For example, substitution with guanidine increases Ki by ~10-fold in serine protease inhibition assays due to enhanced charge complementarity .

Q. What are the challenges in isolating this compound from biological fluids, and how can they be addressed?

Methodological Answer: Isolation from urine or plasma is complicated by:

- Low Abundance: Use solid-phase extraction (SPE) with mixed-mode cation-exchange resins to concentrate the compound .

- Matrix Interference: Employ LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water) for selective detection.

Validation parameters (e.g., recovery >85%, LOD <0.1 ng/mL) ensure reliability. Reference: Human urine studies achieved 0.04–0.07 µmol/L recovery .

Q. Can this compound form stable metal complexes, and what applications might these have?

Methodological Answer: The imidazole and guanidine groups enable coordination with transition metals (e.g., Fe³⁺, Ce³⁺).

Q. Discrepancies in reported biological activity of imidazole derivatives

- Contradiction: Some studies report enhanced enzyme inhibition with guanidine substitution , while others note reduced activity due to steric hindrance .

- Resolution: Conduct molecular dynamics simulations to analyze binding pocket accessibility. Adjust substituent size (e.g., shorter alkyl chains on guanidine) to optimize fit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.